

foundational studies on Vicriviroc's pharmacology

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Compound of Interest

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An in-depth technical guide on the foundational pharmacology of **Vicriviroc** for researchers, scientists, and drug development professionals.

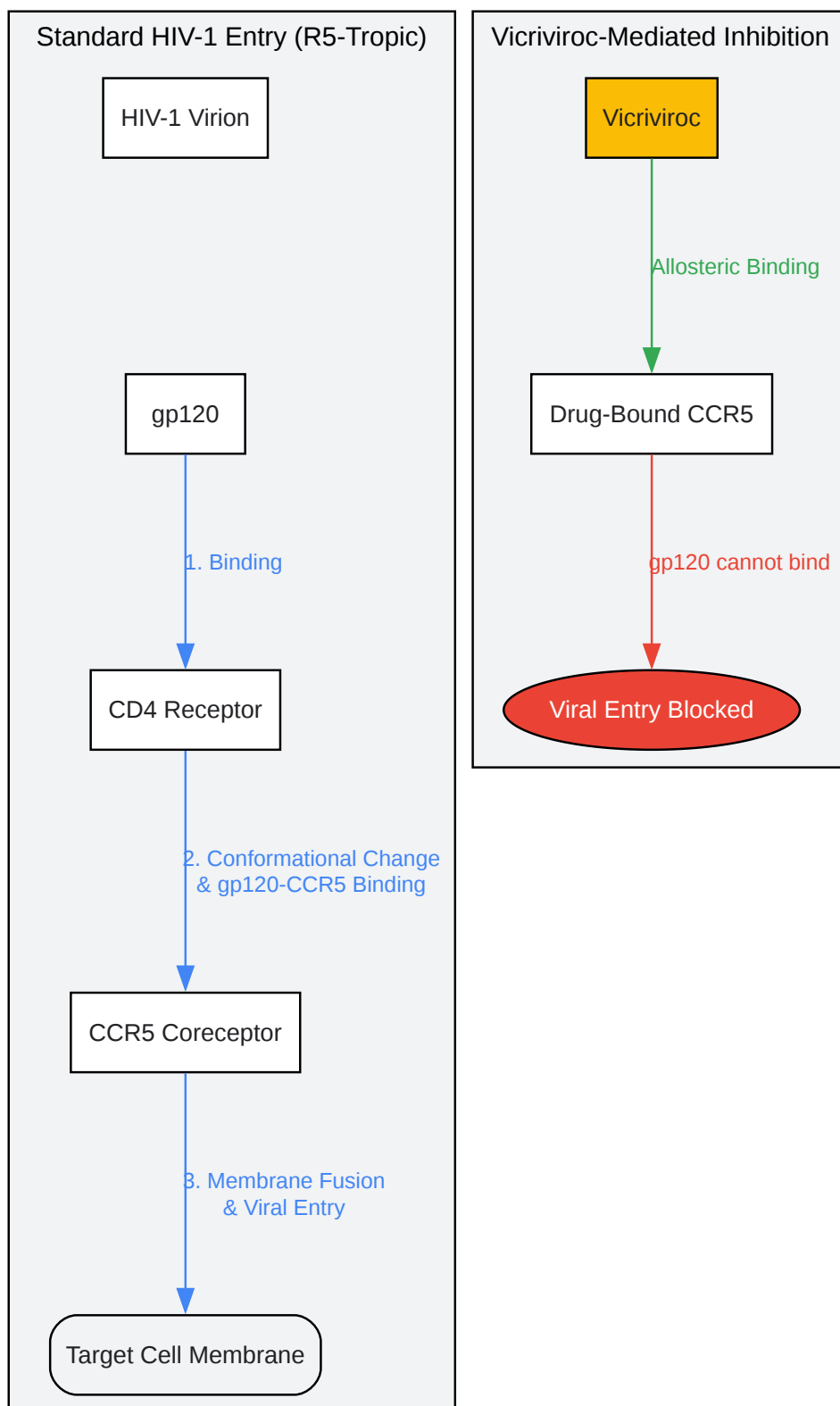
Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a member of the HIV entry inhibitor class, it blocks the primary route of entry for R5-tropic HIV-1 strains into host CD4+ T-cells.[2][3] By binding to a transmembrane pocket of the CCR5 receptor, **Vicriviroc** induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with its coreceptor, thereby inhibiting the membrane fusion process.[1][4] This document provides a comprehensive overview of the foundational pharmacology of **Vicriviroc**, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols used in its characterization, and its resistance profile.

Mechanism of Action

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][4] The entry of R5-tropic HIV-1 into a target cell is a sequential process that begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5.[1]

Vicriviroc functions by binding to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.^{[1][4]} This interaction is not at the same site as the natural chemokine ligands or the gp120 binding site. Instead, **Vicriviroc**'s binding is allosteric, meaning it induces a conformational change in the extracellular loops of CCR5.^[4] This altered conformation is no longer recognized by gp120, effectively preventing the virus from docking with its coreceptor and subsequently inhibiting the gp41-mediated fusion of the viral and cellular membranes.^{[1][5]}



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Caption: Mechanism of **Vicriviroc** as a CCR5 Allosteric Antagonist.

Quantitative Pharmacological Data

The pharmacological activity of **Vicriviroc** has been quantified through various in vitro assays, establishing its high affinity for the CCR5 receptor and its potent antiviral efficacy.

Table 1: CCR5 Receptor Binding Affinity

Parameter	Value (nM)	Assay Method	Reference
Ki	2.5	Competitive Binding ([3H]SCH-C)	[6]
Ki	2.1	Competitive Binding	[4]

| Kd | 0.40 ± 0.02 | Non-equilibrium binding with [3H]vicriviroc |[7] |

Table 2: In Vitro Antiviral Activity against R5-Tropic HIV-1

Parameter	Value (nM)	Cell Type / Assay	Reference
Geometric Mean EC50	0.04 - 2.3	PBMC Infection Assay (Panel of 30 isolates)	[8]
Geometric Mean EC90	0.45 - 18	PBMC Infection Assay (Panel of 30 isolates)	[6][8]
IC90 (JrFL)	3.3	PBMC Infection Assay	[6]
IC90 (ADA-M)	2.8	PBMC Infection Assay	[6]

| IC90 (RU 570) | 10 | PBMC Infection Assay |[6] |

Table 3: Functional Antagonism of CCR5 Signaling

Parameter	Value (nM)	Assay Method	Reference
IC50 (vs. MIP-1 α)	< 1.0	Chemotaxis Assay	[6]
IC50 (vs. RANTES)	4.2 \pm 1.3	GTPyS Binding Assay	[6]

| IC50 (vs. RANTES) | 16 | Calcium Flux Assay [[9] |

Table 4: Off-Target Activity

Parameter	Value (μ M)	Target	Reference
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| IC50 | 5.8 | hERG Ion Channel [[6][8] |

Key Experimental Protocols

The characterization of **Vicriviroc**'s pharmacology relies on a suite of standardized in vitro assays.

CCR5 Competitive Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by quantifying its ability to displace a radiolabeled ligand.

- Materials: Membranes from cells engineered to express high levels of human CCR5 (e.g., HTS-hCCR5 cells), a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C), **Vicriviroc**, Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads, and binding buffer.[7][8]
- Protocol:
 - CCR5-expressing cell membranes (2 μ g/well) are incubated with WGA-SPA beads.[8][10]
 - The membrane-bead mixture is aliquoted into microplates.
 - A constant concentration of the radioligand (e.g., 4 nM [3H]SCH-C) is added to each well. [8][10]

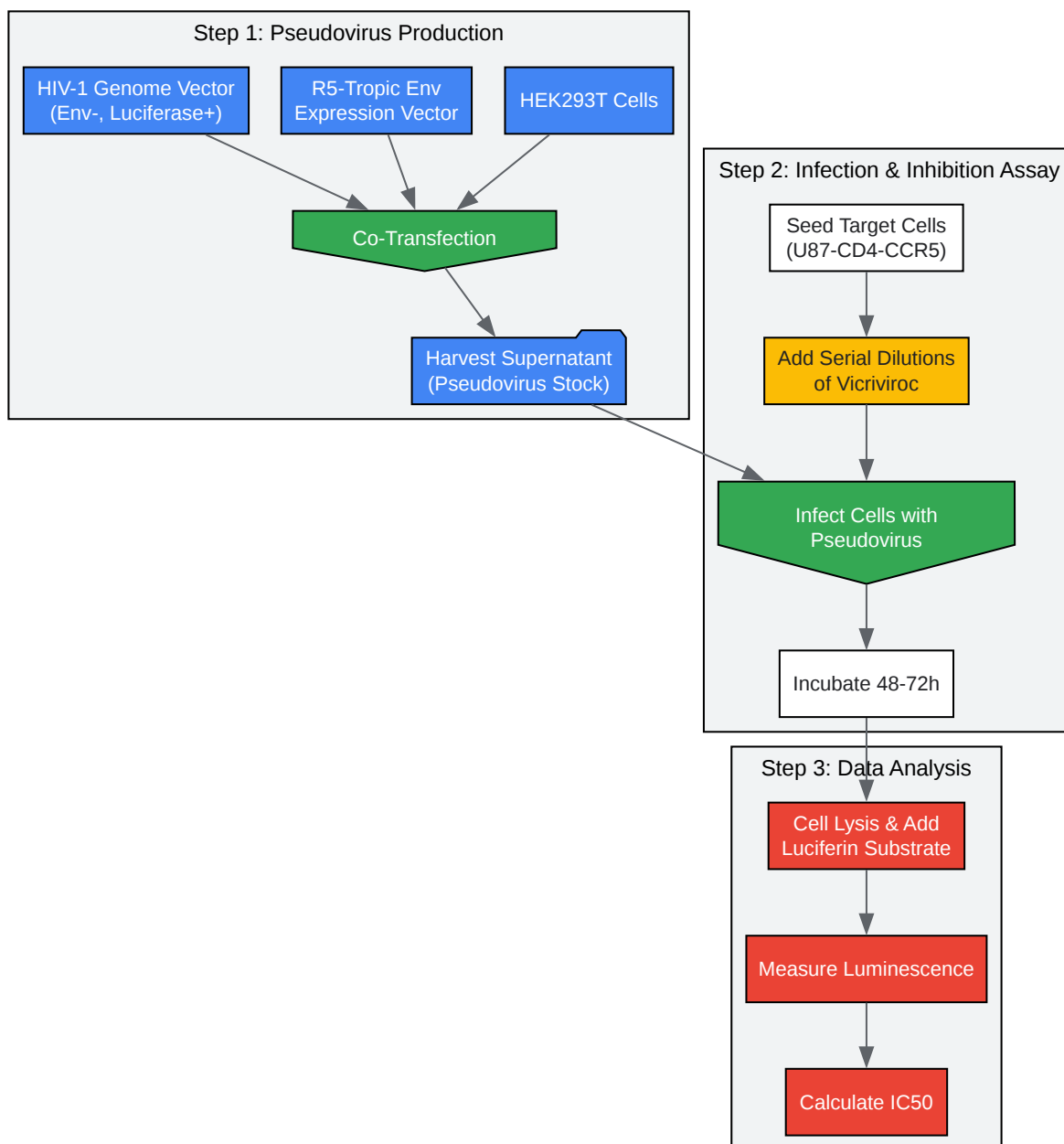
- Serial dilutions of **Vicriviroc** (or other test compounds) are added to the wells.
- The plates are incubated at room temperature for an extended period (e.g., ~24 hours) to reach binding equilibrium.[\[8\]](#)
- The plates are read on a scintillation counter. The proximity of the radioligand to the SPA beads on the membrane generates a light signal.
- The concentration of **Vicriviroc** that inhibits 50% of the radioligand binding (IC₅₀) is determined.
- The binding affinity (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[\[8\]](#)[\[10\]](#)

Single-Cycle HIV-1 Pseudovirus Infectivity Assay

This assay quantifies the ability of a compound to inhibit viral entry in a single round of replication, providing a direct measure of its activity against the entry process. It is a common method for assessing drug susceptibility.[\[11\]](#)[\[12\]](#)

- Materials: HEK293T cells, an HIV-1 genomic vector plasmid with a reporter gene (e.g., luciferase or GFP) and a deleted env gene, an expression vector plasmid for an R5-tropic HIV-1 envelope (e.g., from isolate JrCSF), target cells expressing CD4 and CCR5 (e.g., U87-CD4-CCR5 cells), transfection reagents, and cell culture medium.[\[8\]](#)[\[12\]](#)
- Protocol:
 - Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 genomic vector and the envelope expression vector.[\[8\]](#)[\[12\]](#)
 - Harvest: After 48 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.
 - Infection: In a 96-well plate, seed the U87-CD4-CCR5 target cells. Add serial dilutions of **Vicriviroc** to the wells.[\[8\]](#)
 - Add the pseudovirus-containing supernatant to the wells and incubate for 48-72 hours.

- Quantification: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a GFP reporter, quantify GFP-positive cells via flow cytometry or fluorescence microscopy.[\[12\]](#)[\[13\]](#)
- Analysis: Calculate the drug concentration that results in a 50% reduction in reporter signal (EC50 or IC50) compared to no-drug controls.[\[8\]](#)



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Caption: Experimental Workflow for a Single-Cycle Pseudovirus Assay.

Multiple-Cycle PBMC Infection Assay

This assay assesses antiviral activity against replication-competent HIV-1 in primary human cells, which closely mimics the in vivo environment.

- Materials: Peripheral blood mononuclear cells (PBMCs) from healthy donors, phytohemagglutinin (PHA), interleukin-2 (IL-2), replication-competent R5-tropic HIV-1 isolates, and **Vicriviroc**.[\[8\]](#)
- Protocol:
 - Isolate PBMCs from whole blood.
 - Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2 to maintain T-cell activation.
 - Infect the activated PBMCs with a known amount of an HIV-1 isolate in the presence of serial dilutions of **Vicriviroc**.[\[8\]](#)
 - Incubate the cultures for 4 to 7 days.[\[8\]](#)
 - Harvest the cell-free culture supernatants at the end of the incubation period.
 - Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[\[8\]](#)
 - Determine the drug concentration that inhibits viral replication by 50% (EC50) or 90% (EC90).[\[8\]](#)

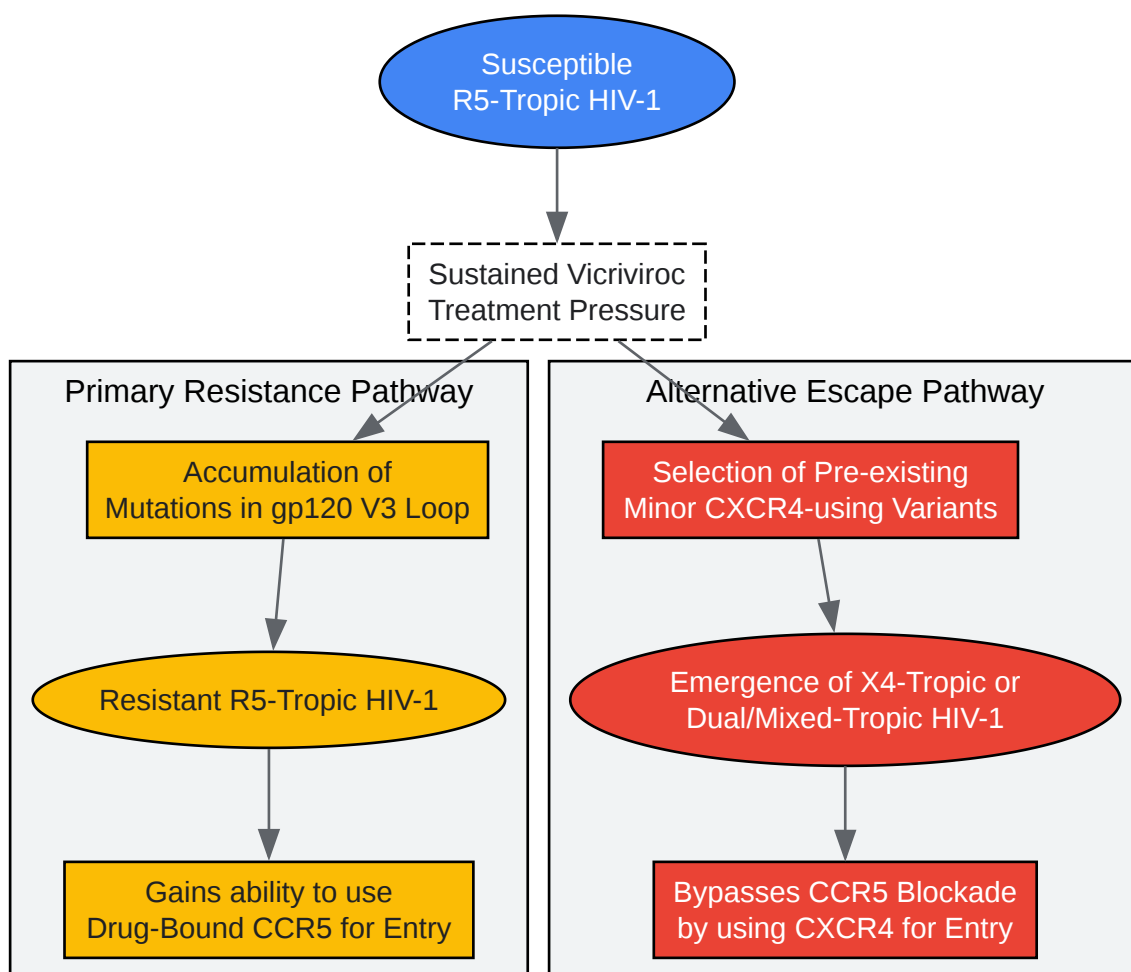
Resistance Profile

As with other antiretroviral agents, HIV-1 can develop resistance to **Vicriviroc**. The primary mechanisms involve adaptations that allow the virus to utilize the drug-bound form of the CCR5 receptor or to switch to the alternative CXCR4 coreceptor.

- V3 Loop Mutations: The most common pathway to resistance involves the accumulation of specific mutations in the V3 loop of the gp120 envelope protein.[\[14\]](#)[\[15\]](#)[\[16\]](#) These mutations

alter the way gp120 interacts with CCR5, enabling it to engage the **Vicriviroc**-bound conformation of the receptor for viral entry.[14][17] The specific mutations that confer resistance can be virus strain-dependent.[14]

- **Coreceptor Switching:** A less common mechanism of escape is a switch in coreceptor tropism from CCR5 to CXCR4 (a tropism switch).[11][18] Since **Vicriviroc** is specific to CCR5, it has no activity against CXCR4-using (X4-tropic) or dual/mixed-tropic viruses.[8] Drug pressure can select for pre-existing minor X4 variants in the viral population.[11][18]
- **Fitness Cost:** **Vicriviroc**-resistant variants often exhibit reduced replicative fitness in the absence of the drug.[14] Studies have shown that upon discontinuation of **Vicriviroc**, the viral population tends to revert to the original, drug-sensitive V3 loop sequences.[14][15]



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Caption: Pathways for the Development of HIV-1 Resistance to **Vicriviroc**.

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